REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4]([CH3:7])(=[O:6])=[O:5].[CH3:8][N:9]([CH3:23])[C:10]1[CH:11]=[C:12]([CH:17]=[C:18]([N:20]([CH3:22])[CH3:21])[CH:19]=1)[C:13](OC)=[O:14]>CS(C)=O>[CH3:21][N:20]([CH3:22])[C:18]1[CH:17]=[C:12]([C:13](=[O:14])[CH2:3][S:4]([CH3:7])(=[O:6])=[O:5])[CH:11]=[C:10]([N:9]([CH3:8])[CH3:23])[CH:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C
|
Name
|
methyl 3,5-bis(dimethylamino)benzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)OC)C=C(C1)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 3.6 g
|
Type
|
ADDITION
|
Details
|
treated with 11.1 g
|
Type
|
ADDITION
|
Details
|
diluted with 500 ml
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with 600 ml
|
Type
|
WASH
|
Details
|
The ethyl acetate phases were washed with 300 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of water, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from ethyl acetate
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C(C=C(C1)N(C)C)C(CS(=O)(=O)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |